A Technical Guide to 3-Pyridylacetic Acid-d6: Structure, Synthesis, and Application
A Technical Guide to 3-Pyridylacetic Acid-d6: Structure, Synthesis, and Application
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Modern Research
In the landscape of pharmaceutical and metabolic research, stable isotope-labeled compounds are indispensable tools. 3-Pyridylacetic Acid-d6, a deuterated analog of a significant nicotine metabolite, offers enhanced sensitivity and accuracy in quantitative bioanalytical studies. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility as an internal standard in mass spectrometry-based assays. The incorporation of six deuterium atoms provides a distinct mass shift, crucial for differentiating the analyte from its endogenous, non-labeled counterpart, thereby minimizing analytical interference and improving method robustness.
Core Molecular Profile of 3-Pyridylacetic Acid-d6
3-Pyridylacetic Acid-d6 is a synthetic, isotopically labeled form of 3-Pyridylacetic acid. The deuterium labels are strategically placed on the pyridine ring and the acetic acid moiety, resulting in a stable molecule with a higher mass than the natural compound.[1]
Chemical Structure and Isotopic Labeling
The IUPAC name for 3-Pyridylacetic Acid-d6 is 2,2-dideuterio-2-(2,4,5,6-tetradeuterio-3-pyridinyl)acetic acid.[2] Its structure consists of a pyridine ring substituted at the 3-position with a deuterated acetic acid group. The notation "-d6" signifies the presence of six deuterium atoms, which replace hydrogen atoms at specific positions. Four deuterium atoms are on the pyridine ring and two are on the alpha-carbon of the acetic acid side chain.
Below is a diagram illustrating the chemical structure of 3-Pyridylacetic Acid-d6, highlighting the positions of the deuterium atoms.
Caption: Chemical structure of 3-Pyridylacetic Acid-d6.
Physicochemical Properties
Understanding the physicochemical properties of 3-Pyridylacetic Acid-d6 is essential for its effective use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇HD₆NO₂ | [3][4][5] |
| Molecular Weight | 143.17 g/mol | [2][3][5] |
| CAS Number | 1190005-72-1 | [2][3][5] |
| Appearance | White to Off-White Solid | [3][6] |
| Melting Point | 140-142°C | [6] |
| Solubility | Soluble in DMSO, Methanol, Water | [6] |
| Storage | -20°C Freezer | [6] |
Synthesis and Quality Control
The synthesis of 3-Pyridylacetic Acid-d6 involves the introduction of deuterium atoms into the molecule, a process that requires specialized techniques to ensure high isotopic purity. While specific proprietary synthesis methods may vary between manufacturers, a general approach involves the deuteration of a suitable precursor.
General Synthetic Approach
A common strategy for the synthesis of deuterated aromatic compounds involves the use of a deuterated solvent, such as deuterium oxide (D₂O), in the presence of a catalyst. The synthesis of the unlabeled 3-Pyridylacetic acid can be achieved from its hydrochloride salt by treatment with a base like potassium hydroxide in an ethanol solution.[7]
The diagram below illustrates a conceptual workflow for the synthesis and purification of 3-Pyridylacetic Acid-d6.
Caption: Conceptual workflow for synthesis and quality control.
Quality Control and Analytical Characterization
To ensure the identity, purity, and isotopic enrichment of 3-Pyridylacetic Acid-d6, rigorous quality control measures are implemented. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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NMR Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR confirms the presence and location of deuterium atoms. The ¹H NMR spectrum of the unlabeled 3-Pyridylacetic acid hydrochloride shows characteristic peaks for the pyridine and acetic acid protons.[8]
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Mass Spectrometry: MS is used to determine the molecular weight of the labeled compound and to quantify its isotopic purity. The mass spectrum of 3-Pyridylacetic Acid-d6 will show a molecular ion peak at m/z corresponding to the deuterated molecule, which is 6 mass units higher than the unlabeled analog.
Applications in Research and Drug Development
The primary application of 3-Pyridylacetic Acid-d6 is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).
Role as an Internal Standard
In LC-MS analysis, an internal standard is a compound that is added in a known amount to samples, calibrators, and quality controls. It is used to correct for variability in sample processing and instrument response. An ideal internal standard should have similar physicochemical properties to the analyte but a different mass-to-charge ratio (m/z). 3-Pyridylacetic Acid-d6 is an excellent internal standard for the quantification of 3-Pyridylacetic acid because:
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It co-elutes with the analyte during chromatographic separation.
-
It exhibits similar ionization efficiency in the mass spectrometer.
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Its higher mass prevents interference from the endogenous analyte.
Metabolic Studies and Biomarker Quantification
3-Pyridylacetic acid is a known metabolite of nicotine and other tobacco alkaloids.[9][10] Its concentration in biological fluids, such as urine and plasma, is a reliable biomarker for tobacco exposure.[11] Accurate quantification of this biomarker is crucial in clinical and epidemiological studies. The use of 3-Pyridylacetic Acid-d6 as an internal standard enables the development of highly sensitive and specific LC-MS methods for this purpose.
The non-labeled 3-Pyridylacetic acid and its derivatives are also used as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients.[12][13] For instance, it is a key intermediate in the synthesis of Risedronate sodium, a drug used to treat osteoporosis.[9][12]
Experimental Protocol: Quantification of 3-Pyridylacetic Acid in Human Plasma
The following is a generalized protocol for the quantification of 3-Pyridylacetic acid in human plasma using LC-MS/MS with 3-Pyridylacetic Acid-d6 as an internal standard.
Objective: To accurately measure the concentration of 3-Pyridylacetic acid in human plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
-
Human plasma samples
-
3-Pyridylacetic acid analytical standard
-
3-Pyridylacetic Acid-d6 (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of 3-Pyridylacetic acid and 3-Pyridylacetic Acid-d6 in methanol.
-
Serially dilute the 3-Pyridylacetic acid stock solution to create calibration standards and quality control samples at various concentrations.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma, add 10 µL of the 3-Pyridylacetic Acid-d6 internal standard solution.
-
Vortex and load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution program to separate the analyte from matrix components.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
3-Pyridylacetic acid: Monitor a specific precursor-to-product ion transition.
-
3-Pyridylacetic Acid-d6: Monitor the corresponding transition for the deuterated internal standard.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 3-Pyridylacetic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram outlines the analytical workflow for this protocol.
Caption: Analytical workflow for 3-PAA quantification.
Conclusion
3-Pyridylacetic Acid-d6 is a high-purity, stable isotope-labeled compound that serves as a critical tool for researchers in the fields of drug metabolism, clinical chemistry, and toxicology. Its use as an internal standard in LC-MS assays ensures the accuracy and reliability of quantitative data for its non-labeled counterpart, a key biomarker of tobacco exposure. The detailed understanding of its chemical properties and the application of robust analytical methods, as outlined in this guide, are essential for its effective implementation in scientific research.
References
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PubChem. (n.d.). 3-Pyridylacetic Acid-d6. National Center for Biotechnology Information. Retrieved from [Link][2]
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Xpress Chems. (n.d.). Unlock the Potential: 3-Pyridylacetic Acid Hydrochloride in Pharmaceutical Synthesis. Retrieved from [Link][12]
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SIELC Technologies. (n.d.). 3-Pyridylacetic acid hydrochloride. Retrieved from [Link][13]
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Pharmaffiliates. (n.d.). 3-Pyridylacetic Acid-d6. Retrieved from [Link][3]
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PubChem. (n.d.). 3-Pyridineacetic acid. National Center for Biotechnology Information. Retrieved from [Link][10]
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